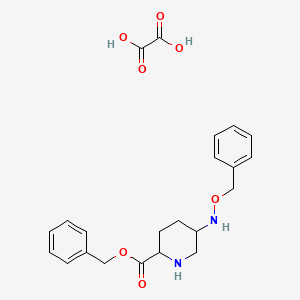![molecular formula C16H20BrN3O2 B8754868 (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H20BrN3O2 and a molecular weight of 366.25 g/mol . This compound features a benzimidazole moiety substituted with a bromine atom and a pyrrolidine ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Pyrrolidine ring formation: The brominated benzimidazole is then reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
tert-Butyl ester formation: Finally, the carboxylate group is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of de-brominated or reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and pyrrolidine ring may enhance the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-2-(1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate: Lacks the bromine atom, which may result in different biological activity.
tert-Butyl (S)-2-(6-chloro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
tert-Butyl (S)-2-(6-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate: Contains a fluorine atom, which may affect its pharmacokinetic properties.
Uniqueness
The presence of the bromine atom in (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s chemical reactivity and biological interactions, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C16H20BrN3O2 |
|---|---|
Poids moléculaire |
366.25 g/mol |
Nom IUPAC |
tert-butyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19) |
Clé InChI |
PZDCXMKEQLOWNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
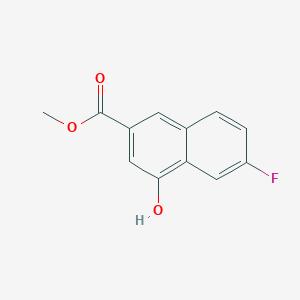



![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-phenyl-1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B8754835.png)



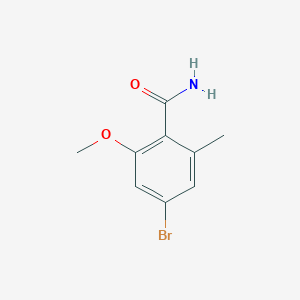
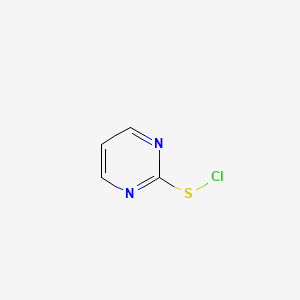
![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)
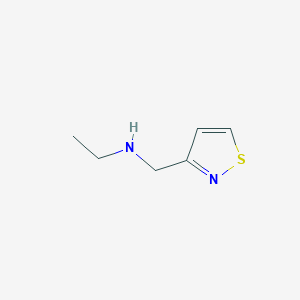
![Benzo[c]isothiazole](/img/structure/B8754907.png)
